![molecular formula C8H7N3O2 B1337626 2-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-09-8](/img/structure/B1337626.png)
2-Methyl-3-nitroimidazo[1,2-a]pyridine
Übersicht
Beschreibung
2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is characterized by the presence of a nitro group at the 3-position and a methyl group at the 2-position on the imidazo[1,2-a]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 1,3-dichloroacetone with 2-amino-5-chloropyridine in refluxing ethanol, followed by nitration at the 3-position . The reaction conditions include:
Cyclocondensation: Refluxing ethanol as the solvent.
Nitration: Use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Reduction of the Nitro Group
The nitro group can be reduced to an amine using standard reduction protocols. Although direct data for the methyl-substituted variant is sparse, analogous imidazo[1,2-a]pyridines show consistent behavior:
Example Reaction :
3-Nitroimidazo[1,2-a]pyridine → 3-Aminoimidazo[1,2-a]pyridine
Agents : H<sub>2</sub>/Pd-C, Fe/HCl, or Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>
Applications : The resulting amine serves as a precursor for further functionalization in drug discovery .
Radical-Mediated Reactions
Radical chain (SRN1) mechanisms enable substitutions at electron-deficient positions. For instance:
Reaction with Thiolates
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine undergoes double substitution with phenylthiolate under SRN1 conditions :
Substrate | Nucleophile | Conditions | Product | Yield |
---|---|---|---|---|
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | PhS<sup>−</sup> | DMF, 25°C, CuCl<sub>2</sub> inhibition test | Substitution at chloromethyl and bromo positions | 67% |
Key Insight : The nitro group stabilizes radical intermediates, facilitating reactivity at adjacent positions .
Electrophilic Aromatic Substitution
The electron-withdrawing nitro group directs electrophiles to specific ring positions. Experimental data for related compounds suggests:
Nitration/Sulfonation : Occ
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Recent studies have highlighted the efficacy of 2-methyl-3-nitroimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For example, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested, showing minimum inhibitory concentrations (MIC) as low as 0.006 μM against replicating bacteria. Notably, one compound surpassed the potency of the clinical candidate PA-824 by nearly tenfold, indicating significant promise for further development as anti-TB agents .
Broader Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold exhibits a range of pharmacological activities beyond anti-tuberculosis effects. Compounds within this class have been reported to possess antipyretic, analgesic, antibacterial, antitumor, and anti-inflammatory properties . The structural diversity of these compounds allows for the exploration of various therapeutic applications.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Research has shown that modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly influence biological activity. For instance, certain substitutions have been linked to enhanced potency against specific bacterial strains .
Compound | Position | Activity | MIC (μM) |
---|---|---|---|
13 | 3-carboxamide | Anti-TB | ≤0.006 |
18 | 3-carboxamide | Anti-TB | ≤0.006 |
Zolimidine | 2-substituted | Anticancer | N/A |
Development of Anti-TB Agents
A notable case study involved synthesizing a series of imidazo[1,2-a]pyridine derivatives that were evaluated for their activity against MDR-TB strains. The study demonstrated that specific modifications could lead to compounds with significantly enhanced potency compared to existing treatments .
Clinical Evaluations
In vivo pharmacokinetic studies have been conducted on selected compounds to assess their absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. For instance, compound 18 showed promising oral bioavailability and pharmacokinetic parameters that support its potential for further clinical development .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
Uniqueness
2-Methyl-3-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for various applications.
Biologische Aktivität
2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential therapeutic applications, including antimicrobial, antiparasitic, and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its potential as a lead compound in drug development.
Chemical Structure and Properties
The structure of this compound includes a methyl group and a nitro group attached to the imidazo-pyridine ring. This specific arrangement contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:
- Antileishmanial Activity : Research indicates that derivatives of 3-nitroimidazo[1,2-a]pyridine exhibit significant activity against Leishmania infantum, with IC50 values ranging from 1 to 2.1 μM. These compounds showed low cytotoxicity against human liver cells (HepG2), making them promising candidates for further development in treating leishmaniasis .
- Antimycobacterial Activity : Imidazo[1,2-a]pyridine analogues have been identified as potent inhibitors of Mycobacterium tuberculosis. One study reported MIC values as low as 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating strong potential for combating multidrug-resistant tuberculosis (MDR-TB) .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- NTR1 Substrates : The compound has been shown to act as a substrate for NTR1 (NADPH-dependent nitroreductase), which is crucial for its antileishmanial activity. The selective bioactivation by Leishmania species enhances its therapeutic potential .
- Inhibition of Biofilm Formation : Some derivatives have demonstrated the ability to inhibit biofilm formation in resistant bacterial strains, suggesting a mechanism that disrupts bacterial colonization and persistence .
Case Studies
Several studies have explored the pharmacological applications of this compound:
- Antileishmanial Compound Development : A study synthesized various derivatives and evaluated their antileishmanial activity against L. infantum. The results indicated that structural modifications could enhance efficacy while maintaining low cytotoxicity .
- Anti-Tuberculosis Screening : High-throughput screening identified several imidazo[1,2-a]pyridine derivatives with significant anti-TB activity. These compounds were evaluated for both replicating and non-replicating strains of M. tuberculosis, emphasizing their broad-spectrum antibacterial potential .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-methyl-3-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXPSDDBLDBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491844 | |
Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34165-09-8 | |
Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.